![molecular formula C14H17Cl2F3N2O2 B2537314 2-(4-Chlorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351586-74-7](/img/structure/B2537314.png)
2-(4-Chlorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride
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Description
2-(4-Chlorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C14H17Cl2F3N2O2 and its molecular weight is 373.2. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds bearing piperazine amide moieties, such as 1,2,4-triazine derivatives, have been synthesized and investigated for their potential anticancer activities. These compounds, including those with chlorophenyl substitutions, have shown promising antiproliferative effects against breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş et al., 2014).
Antibacterial and Antifungal Activities
Several compounds with piperazine and chlorophenyl groups have been synthesized and tested for their antibacterial and antifungal properties. For example, azole-containing piperazine derivatives have shown moderate to significant in vitro antibacterial and antifungal activities, with some compounds exhibiting broad-spectrum antimicrobial efficacy comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Antimicrobial Studies
Mononuclear transition metal dithiocarbamate complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups have demonstrated medium to very strong fluorescence emission and significant antimicrobial activity against a broad spectrum of pathogens, including S. aureus and E. coli. These complexes, especially those involving copper(II), have been highlighted for their superior antimicrobial properties compared to reference drugs like ciprofloxacin (Verma & Singh, 2015).
Electrochemical and Fluorescence Studies
Novel ligand precursors like 2-chloro-3-{2-(piperazinyl)ethyl}-amino-1,4-naphthoquinone have been synthesized and characterized, leading to the development of mononuclear transition metal complexes with notable electrochemical and fluorescence properties. These studies contribute to the understanding of the multifunctional roles of such compounds in various scientific applications (Verma & Singh, 2015).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2.ClH/c15-11-1-3-12(4-2-11)22-9-13(21)20-7-5-19(6-8-20)10-14(16,17)18;/h1-4H,5-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZMCDFMKXHTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)COC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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